Paxdaphnidine B

Description

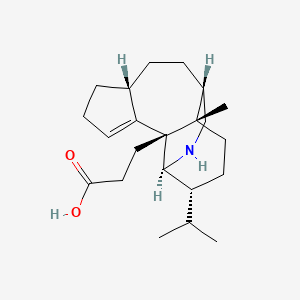

Paxdaphnidine B is a structurally unique alkaloid isolated from the twigs and leaves of Daphniphyllum paxianum, a plant traditionally used in Chinese medicine for treating asthma, inflammation, and fever . First reported in 2003, it belongs to the Daphniphyllum alkaloid family, characterized by intricate polycyclic frameworks derived from six mevalonic acid units . Its molecular formula is C₂₂H₃₅NO₂, with six degrees of unsaturation and a tetracyclic skeleton featuring a carboxylate group (δC 181.8), a trisubstituted double bond (δH 5.78), and three methyl groups (δH 0.99, 0.99, 1.23) . Key structural features include a 14,15:19,N-seco-Yuzurimine framework, distinguishing it from other alkaloids in its class .

This compound is hypothesized to originate from sec-odaphniphylline-type precursors via C–C bond cleavage and intramolecular rearrangements (Scheme 1, ). Its stereochemistry and biosynthesis pathways challenge earlier assumptions about Daphniphyllum alkaloid biogenesis .

Properties

Molecular Formula |

C22H35NO2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

3-[(1S,2S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azatetracyclo[8.6.0.02,13.03,7]hexadec-3-en-2-yl]propanoic acid |

InChI |

InChI=1S/C22H35NO2/c1-14(2)17-9-11-21(3)16-8-7-15-5-4-6-18(15)22(21,12-10-19(24)25)20(17)23-13-16/h6,14-17,20,23H,4-5,7-13H2,1-3H3,(H,24,25)/t15-,16-,17-,20+,21+,22+/m1/s1 |

InChI Key |

RVEHXCTUKLDIGQ-SQXXJVNJSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@H]4CCC=C4[C@]2([C@H]1NC3)CCC(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2(C3CCC4CCC=C4C2(C1NC3)CCC(=O)O)C |

Synonyms |

paxdaphnidine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Daphniphyllum alkaloids exhibit remarkable structural diversity. Below is a comparative analysis of Paxdaphnidine B and related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogous Alkaloids

Key Findings

Skeletal Complexity :

- This compound’s tetracyclic skeleton is simpler than Paxdaphnidine A’s pentacyclic system but more complex than open-chain derivatives like Caldphnidine C .

- Unlike Yuzurimine-type alkaloids (e.g., Yuzurimine E), this compound lacks a lactone ring, instead featuring a carboxylate group .

Biosynthetic Relationships :

- Both Paxdaphnidines A and B derive from sec-odaphniphylline precursors but diverge via distinct rearrangement pathways (C-7–C-10 cleavage for B vs. tandem rearrangements for A) .

- The 14,15:19,N-seco-Yuzurimine framework of this compound suggests it is a biosynthetic intermediate for classical Yuzurimine alkaloids .

Bioactivity Gaps :

- While some Daphniphyllum alkaloids (e.g., Daphnilongeranin A) show cytotoxicity, this compound’s bioactivity remains uncharacterized . This contrasts with Deoxycalyciphylline B, which exhibits moderate cytotoxicity .

Structural Uniqueness :

- This compound’s tetracyclic skeleton is distinct from the hexacyclic systems of Deoxycalyciphylline B and the fused pentacycles of Daphnipaxinin .

Research Implications

The structural elucidation of this compound has advanced understanding of Daphniphyllum alkaloid biosynthesis, particularly bond-cleavage and rearrangement mechanisms . However, the lack of bioactivity data highlights a critical research gap. Future studies should prioritize:

- Synthetic accessibility : Bioinspired synthesis to explore structure-activity relationships.

- Targeted assays : Evaluation of antimicrobial, anti-inflammatory, or cytotoxic properties.

- Comparative genomics: Investigating gene clusters responsible for skeletal diversification in D. paxianum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.